molecular formula C44H30N4O8 B13738717 4,4',4

4,4',4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid)

Cat. No.: B13738717
M. Wt: 742.7 g/mol
InChI Key: RSPCAUZRMTXSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is an organic compound known for its unique structure and properties. It consists of a pyrene core with four 3-aminobenzoic acid groups attached at the 1, 3, 6, and 8 positions. This compound exhibits strong fluorescence and excellent electron transport properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) typically involves the following steps:

    Formation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from simpler aromatic compounds. This often involves cyclization reactions under high-temperature conditions.

    Attachment of 3-Aminobenzoic Acid Groups: The 3-aminobenzoic acid groups are introduced through nucleophilic substitution reactions. The pyrene core is reacted with 3-aminobenzoic acid in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) involves its interaction with molecular targets through its fluorescent and electron transport properties. The compound can bind to specific biomolecules, allowing for visualization and tracking in biological systems. Its electron transport capabilities make it suitable for use in electronic devices, where it facilitates charge transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4",4"'-(Pyrene-1,3,6,8-tetrayl)tetrakis(3-aminobenzoic acid) is unique due to its combination of strong fluorescence, excellent electron transport properties, and the presence of 3-aminobenzoic acid groups, which provide additional functionalization possibilities. This makes it highly versatile for various scientific and industrial applications.

Properties

Molecular Formula

C44H30N4O8

Molecular Weight

742.7 g/mol

IUPAC Name

3-amino-4-[3,6,8-tris(2-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid

InChI

InChI=1S/C44H30N4O8/c45-35-13-19(41(49)50)1-5-23(35)31-17-32(24-6-2-20(42(51)52)14-36(24)46)28-11-12-30-34(26-8-4-22(44(55)56)16-38(26)48)18-33(29-10-9-27(31)39(28)40(29)30)25-7-3-21(43(53)54)15-37(25)47/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

RSPCAUZRMTXSQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=C(C=C(C=C6)C(=O)O)N)C7=C(C=C(C=C7)C(=O)O)N)C8=C(C=C(C=C8)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.